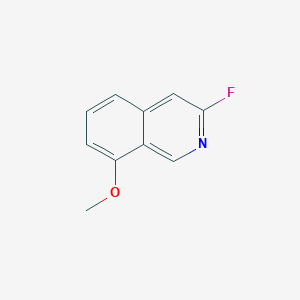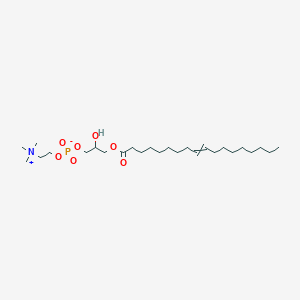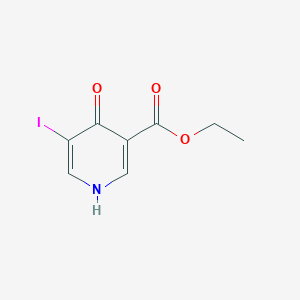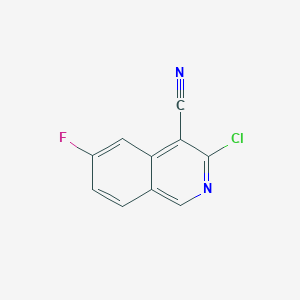
Ethyl 2-chloro-5-hydroxynicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, a chlorine atom at the 2-position, and a hydroxyl group at the 5-position on the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of ethyl nicotinate followed by hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
Ethyl 2-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-chloro-5-oxonicotinate or ethyl 2-chloro-5-carboxynicotinate.
Reduction: Formation of ethyl 2-hydroxy-5-hydroxynicotinate.
Substitution: Formation of ethyl 2-amino-5-hydroxynicotinate or ethyl 2-thio-5-hydroxynicotinate.
科学研究应用
Ethyl 2-chloro-5-hydroxynicotinate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 2-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties .
相似化合物的比较
Similar Compounds
Ethyl 5-chloro-2-hydroxynicotinate: Similar structure but with the chlorine and hydroxyl groups at different positions.
Methyl 2-chloro-5-hydroxynicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group, chlorine atom, and hydroxyl group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
ethyl 2-chloro-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3 |
InChI 键 |
FHBPIQXPHXOJIW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)



